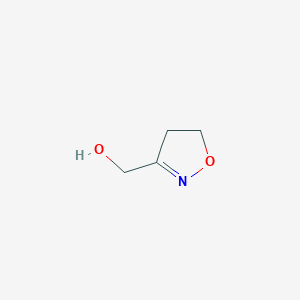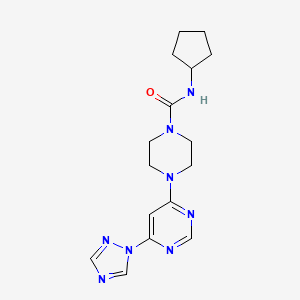
4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-cyclopentylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a pyrimidine ring, a 1,2,4-triazole ring, and a piperazine ring. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .
Molecular Structure Analysis
The compound contains a pyrimidine ring and a 1,2,4-triazole ring, both of which are aromatic and contribute to the stability of the molecule. The piperazine ring is a saturated heterocycle and may contribute to the solubility of the compound .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the nitrogen atoms in the triazole and pyrimidine rings could act as nucleophiles in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For example, the presence of the polar triazole and pyrimidine rings could increase the compound’s solubility in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A significant application area involves the synthesis and biological evaluation of compounds with similar chemical structures, such as pyrazolopyrimidines, for their anticancer and anti-inflammatory properties. For instance, Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidine derivatives and evaluated their cytotoxic and 5-lipoxygenase inhibition activities, suggesting potential for cancer and inflammation treatment (Rahmouni et al., 2016).
Antitumor and Antimicrobial Activities
Research by Riyadh (2011) on enaminones as building blocks for the synthesis of substituted pyrazoles demonstrated their antitumor and antimicrobial activities. This work indicates that structural analogs could be developed as potential therapeutic agents against specific cancers and microbial infections (Riyadh, 2011).
Antiviral and Anti-Inflammatory Properties
Another area of application is the synthesis of pyrazolopyrimidine analogs for antiviral and anti-inflammatory purposes. Petrie et al. (1985) prepared and tested several trisubstituted pyrazolopyrimidine ribonucleosides for their biological activity, finding significant activity against measles in vitro and moderate antitumor activity (Petrie et al., 1985).
Anti-Inflammatory and Anti-Cancer Activities
Kaping et al. (2020) synthesized antipyrinyl-pyrazolo[1,5-a]pyrimidines and evaluated their anti-inflammatory and anti-cancer activities, showcasing the therapeutic potential of such compounds in treating inflammation and cancer (Kaping et al., 2020).
Insecticidal Agents
Research on the synthesis of sulfonamide thiazole derivatives, including pyrazolo and pyrimidine derivatives, has shown potential insecticidal applications against the cotton leafworm, indicating the diverse biological activities these compounds may exhibit (Soliman et al., 2020).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-cyclopentyl-4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N8O/c25-16(21-13-3-1-2-4-13)23-7-5-22(6-8-23)14-9-15(19-11-18-14)24-12-17-10-20-24/h9-13H,1-8H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUCOCFYJNARGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

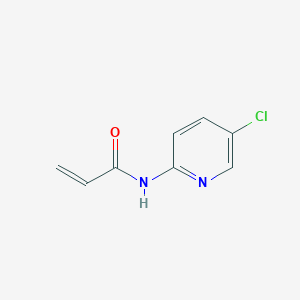
![Methyl 3-[[4-(azepane-1-carbonyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2666220.png)

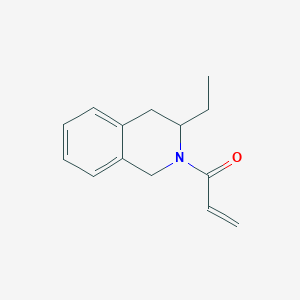
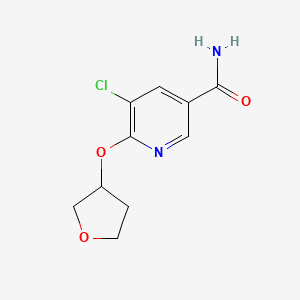
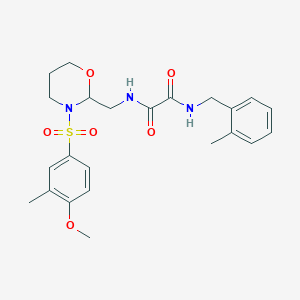
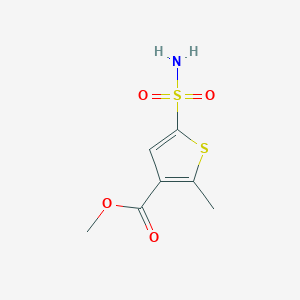
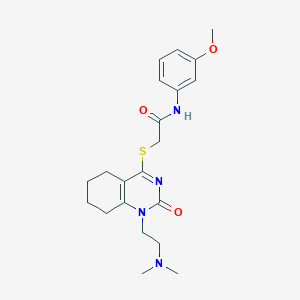
![(Z)-methyl 2-(6-ethyl-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2666230.png)
methanone](/img/structure/B2666235.png)
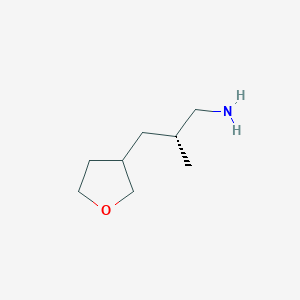
![1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2666238.png)
